Validated Use in a High-Affinity TrkA Kinase Inhibitor with Sub-2Å Crystallographic Data
The compound serves as a critical substructure for the advanced TrkA kinase inhibitor N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}acetamide (PDB: 4PMM). The inhibitor-target interaction has been resolved by X-ray diffraction at a resolution of 2.0 Å, providing atomic-level validation of the compound's role in a potent and selective inhibitor [1]. In contrast, the closely related analog (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol is not reported in any co-crystal structures with a human kinase, and its simple substitution of a methoxy group for a fluorine atom is known to alter binding affinity and selectivity profiles .
| Evidence Dimension | Structural Validation in a Lead-Like Inhibitor |
|---|---|
| Target Compound Data | Incorporated as a key fragment in the TrkA inhibitor N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)-2-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}acetamide. |
| Comparator Or Baseline | (3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanol |
| Quantified Difference | Crystal structure (PDB: 4PMM) available for target compound derivative vs. no co-crystal data for comparator derivative. 2.0 Å resolution data confirms target binding mode. |
| Conditions | X-ray crystallography of human TrkA kinase domain (PDB ID: 4PMM). |
Why This Matters
Procuring this specific compound provides a validated starting point for a structure-based drug design program targeting TrkA, a pathway with direct evidence of high-affinity binding.
- [1] PDB ID: 4PMM. The structure of TrkA kinase bound to the inhibitor N-(3-cyclopropyl-1-phenyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}acetamide. Deposited 2014-05-22. View Source
